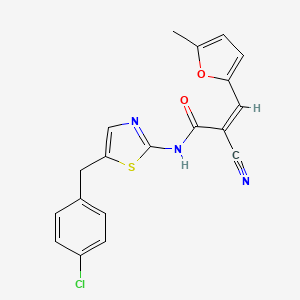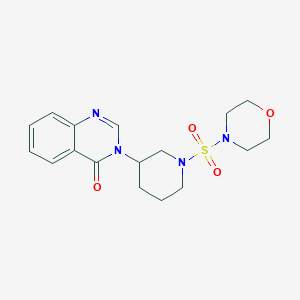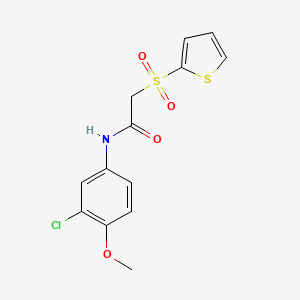
N-(3-chloro-4-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide is a chemical compound with potential applications in various fields. Due to the specificity of your request, the information provided here also includes data from similar compounds that share structural or functional characteristics.
Synthesis Analysis
- A study detailed the synthesis of related compounds, such as 2-chloro N-aryl substituted acetamide derivatives, which were synthesized and characterized using LCMS, IR, and NMR spectroscopy (Vinayak et al., 2014).
- Another related synthesis approach involved the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide using a novel Pd/C catalyst (Zhang Qun-feng, 2008).
Molecular Structure Analysis
- The molecular structures of similar compounds were confirmed through spectroscopic methods such as 1H NMR, IR, and mass spectra, providing insights into the structural characteristics of these molecules (Sunder & Maleraju, 2013).
Chemical Reactions and Properties
- Related compounds have been synthesized through various chemical reactions, including reactions with pyrazole derivatives and characterized for their properties (Sunder & Maleraju, 2013).
Physical Properties Analysis
- The physical properties of similar compounds, including their solubility, melting points, and stability, can be inferred from their structural analogs. However, specific data for this compound is not available in the literature.
Chemical Properties Analysis
- The chemical properties, such as reactivity and interactions with other molecules, can be extrapolated from studies on similar compounds. For example, the reactivity of N-aryl acetamide derivatives in biological systems has been explored (Vinayak et al., 2014).
科学的研究の応用
Metabolism of Chloroacetamide Herbicides
Studies have demonstrated the metabolism pathways of chloroacetamide herbicides, such as acetochlor and alachlor, in human and rat liver microsomes. These pathways are crucial for understanding the environmental impact and safety of these compounds. Human liver microsomes can metabolize acetochlor, highlighting the potential for human exposure to metabolites with unknown health effects (Coleman et al., 2000).
Soil Reception and Activity
Research on the soil reception and activity of chloroacetamide herbicides, such as acetochlor and alachlor, shows how environmental factors like wheat straw and irrigation can affect the distribution and efficacy of these herbicides. This knowledge is crucial for optimizing agricultural practices and minimizing environmental contamination (Banks & Robinson, 1986).
Synthesis and Enzyme Inhibitory Activities
The synthesis and evaluation of compounds for enzyme inhibitory activities represent a significant area of pharmaceutical research. One study synthesized N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio)acetamide derivatives, demonstrating good activity against enzymes like bovine carbonic anhydrase and acetylcholinesterase, which are relevant for developing treatments for conditions such as glaucoma and Alzheimer's disease (Virk et al., 2018).
Catalytic Hydrogenation for Green Synthesis
The green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide through catalytic hydrogenation demonstrates the importance of developing environmentally friendly chemical processes. This method reduces the need for hazardous reducing agents, contributing to safer and more sustainable industrial practices (Zhang Qun-feng, 2008).
Antimicrobial Activity of Sulfide and Sulfone Derivatives
The synthesis and evaluation of sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide for antimicrobial activity illustrate the ongoing search for new antimicrobial agents. These compounds have been tested against various bacteria and fungi, contributing to the development of new treatments for infectious diseases (Badiger et al., 2013).
特性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-thiophen-2-ylsulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4S2/c1-19-11-5-4-9(7-10(11)14)15-12(16)8-21(17,18)13-3-2-6-20-13/h2-7H,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSFQJADVNBPJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2488213.png)
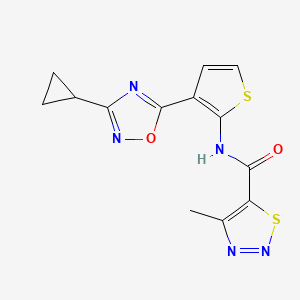
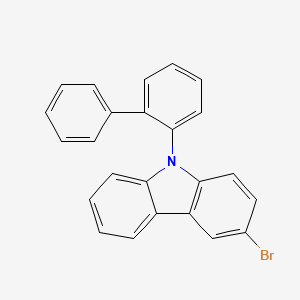
![6-(4-methoxybenzyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2488216.png)

![8-(4-fluorophenyl)-2-(2-oxo-2-phenylethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2488218.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2488220.png)

